Cas no 2034157-48-5 (Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate)

Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate is a specialized oxazole derivative featuring both an amino and ester functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound's unique structure, combining a 1,3-oxazole core with a branched alkylamine side chain, offers potential for further functionalization, particularly in the development of bioactive molecules. Its ester group provides reactivity for amidation or hydrolysis, while the chiral center (if present) may be exploited for stereoselective applications. This compound is particularly valuable in medicinal chemistry for constructing heterocyclic scaffolds with tailored properties. Suitable for controlled reactions under standard conditions, it requires proper handling due to its reactive functionalities.
Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate structure
2034157-48-5 structure
Product name:Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate
CAS No:2034157-48-5
MF:C10H16N2O3
MW:212.245642662048
CID:6073246
PubChem ID:121597120

Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate
    • 2034157-48-5
    • EN300-6499756
    • Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate
    • Inchi: 1S/C10H16N2O3/c1-6(2)4-7(11)9-12-5-8(15-9)10(13)14-3/h5-7H,4,11H2,1-3H3
    • InChI Key: OOOYBDVLQRINGT-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OC)=CN=C1C(CC(C)C)N

Computed Properties

  • Exact Mass: 212.11609238g/mol
  • Monoisotopic Mass: 212.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.4Ų
  • XLogP3: 1.1

Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6499756-1.0g
methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate
2034157-48-5
1g
$1256.0 2023-05-31
Enamine
EN300-6499756-0.5g
methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate
2034157-48-5
0.5g
$1207.0 2023-05-31
Enamine
EN300-6499756-0.1g
methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate
2034157-48-5
0.1g
$1106.0 2023-05-31
Enamine
EN300-6499756-0.05g
methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate
2034157-48-5
0.05g
$1056.0 2023-05-31
Enamine
EN300-6499756-5.0g
methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate
2034157-48-5
5g
$3645.0 2023-05-31
Enamine
EN300-6499756-0.25g
methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate
2034157-48-5
0.25g
$1156.0 2023-05-31
Enamine
EN300-6499756-2.5g
methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate
2034157-48-5
2.5g
$2464.0 2023-05-31
Enamine
EN300-6499756-10.0g
methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate
2034157-48-5
10g
$5405.0 2023-05-31

Additional information on Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate

Recent Advances in the Study of Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate (CAS: 2034157-48-5)

Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate (CAS: 2034157-48-5) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating various biological pathways. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

The compound's unique structural features, including the oxazole ring and the amino acid side chain, make it a versatile scaffold for drug discovery. Recent synthetic approaches have optimized the yield and purity of Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate, enabling its broader application in medicinal chemistry. Advanced techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis have been employed to enhance efficiency and stereoselectivity.

In terms of biological activity, studies have demonstrated that Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate exhibits promising interactions with various enzyme targets. For instance, it has been shown to inhibit certain kinases involved in inflammatory pathways, suggesting potential applications in treating autoimmune diseases. Additionally, its role as a precursor in the synthesis of peptidomimetics has been explored, with implications for the development of novel antimicrobial agents.

Recent preclinical studies have further investigated the pharmacokinetic properties of this compound. Findings indicate favorable absorption and distribution profiles, although further optimization may be required to improve metabolic stability. Computational modeling and molecular docking studies have provided insights into the compound's binding modes, aiding in the design of more potent derivatives.

The therapeutic potential of Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate extends to oncology, where it has been evaluated as part of combination therapies. Preliminary results suggest synergistic effects with existing chemotherapeutic agents, particularly in targeting resistant cancer cell lines. However, more extensive in vivo studies are needed to validate these findings and assess safety profiles.

In conclusion, Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate (CAS: 2034157-48-5) represents a promising candidate for further development in drug discovery. Its synthetic accessibility, diverse biological activities, and potential therapeutic applications underscore its importance in contemporary research. Future studies should focus on optimizing its pharmacological properties and exploring its mechanisms of action in greater detail.

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